N,N'-Bis(piperonylidene)ethylenediamine
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Overview
Description
N,N’-Bis(piperonylidene)ethylenediamine is an organic compound with the molecular formula C22H20N2O4 It is known for its unique structure, which includes two piperonylidene groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(piperonylidene)ethylenediamine can be synthesized through a condensation reaction between piperonal and ethylenediamine. The reaction typically involves mixing equimolar amounts of piperonal and ethylenediamine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the final product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(piperonylidene)ethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(piperonylidene)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction would produce amine derivatives.
Scientific Research Applications
N,N’-Bis(piperonylidene)ethylenediamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N,N’-Bis(piperonylidene)ethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a chelating agent, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine (Salen): Similar structure but with salicylidene groups instead of piperonylidene groups.
N,N’-Bis(2-hydroxybenzyl)ethylenediamine: Another related compound with hydroxybenzyl groups.
Uniqueness
N,N’-Bis(piperonylidene)ethylenediamine is unique due to the presence of piperonylidene groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)ethyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-15-17(23-11-21-15)7-13(1)9-19-5-6-20-10-14-2-4-16-18(8-14)24-12-22-16/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNWJVYCBWNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCCN=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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